molecular formula C15H11NS2 B15284280 2-phenyl-5H-1,5-benzothiazepine-4-thione

2-phenyl-5H-1,5-benzothiazepine-4-thione

Cat. No.: B15284280
M. Wt: 269.4 g/mol
InChI Key: TXZDWZXRCBKQAM-UHFFFAOYSA-N
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Description

2-Phenyl-1,5-benzothiazepine-4(5H)-thione is a heterocyclic compound that belongs to the benzothiazepine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,5-benzothiazepine-4(5H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-bromoacetophenone in the presence of a base, leading to the formation of the benzothiazepine ring. The reaction conditions often include solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of 2-Phenyl-1,5-benzothiazepine-4(5H)-thione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,5-benzothiazepine-4(5H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thione group can yield thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzothiazepine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, alkylated, or aminated derivatives.

Scientific Research Applications

2-Phenyl-1,5-benzothiazepine-4(5H)-thione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Phenyl-1,5-benzothiazepine-4(5H)-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with biological membranes, affecting their function and integrity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,5-benzothiazepin-4(5H)-one: Similar structure but with a carbonyl group instead of a thione group.

    2-Phenyl-1,5-benzothiazepine: Lacks the thione group, making it less reactive in certain chemical reactions.

    2-Phenyl-1,5-benzothiazepine-4(5H)-sulfone: Contains a sulfone group, which alters its chemical and biological properties.

Uniqueness

2-Phenyl-1,5-benzothiazepine-4(5H)-thione is unique due to the presence of the thione group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H11NS2

Molecular Weight

269.4 g/mol

IUPAC Name

2-phenyl-5H-1,5-benzothiazepine-4-thione

InChI

InChI=1S/C15H11NS2/c17-15-10-14(11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-15/h1-10H,(H,16,17)

InChI Key

TXZDWZXRCBKQAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=S)NC3=CC=CC=C3S2

Origin of Product

United States

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